N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
Overview
Description
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of a suitable indole derivative, followed by the introduction of the hydroxymethyl and methoxy groups. The final step involves the protection of the nitrogen atom with a Boc group. Reaction conditions often include the use of solvents like dichloromethane and reagents such as triphenylphosphine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and palladium catalysts are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Deprotection: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products:
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Deprotection: Free amine derivatives.
Scientific Research Applications
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the Boc group may also influence its reactivity and interactions.
Comparison with Similar Compounds
- N-Boc-4-bromo-3-methylaniline
- N-Boc-4-bromo-3-fluoroaniline
- N-Boc-4-bromo-3-methoxy-D-phenylalanine
Comparison: N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole is unique due to the combination of functional groups attached to the indole ring. The presence of the hydroxymethyl and methoxy groups, along with the Boc-protected nitrogen, distinguishes it from other similar compounds, which may lack one or more of these functional groups .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(hydroxymethyl)-7-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-7,18H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCSFMMOKCHOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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